Phenol Blue
Overview
Description
Synthesis Analysis
The synthesis of Phenol Blue and its derivatives involves various chemical reactions, including photooxidation processes and catalytic methods. For instance, photooxidation of benzene to phenol has been studied using continuous-flow microreactors with blue-LEDs as an eco-friendly light source, achieving high yield and selectivity for phenol production (Shi et al., 2021). Moreover, palladium-catalyzed C-H functionalization of arenes represents a significant strategy for synthesizing valuable phenolic compounds, highlighting the importance of transition-metal catalysis in the synthesis of Phenol Blue derivatives (Saha et al., 2019).
Molecular Structure Analysis
The molecular structure of Phenol Blue and its interactions with solvents have been analyzed through various spectroscopic methods. Studies have revealed spectral heterogeneity in protic solvents, indicating the influence of solvent interactions on Phenol Blue's molecular structure and properties (Hidaka et al., 2023).
Chemical Reactions and Properties
Phenol Blue undergoes various chemical reactions, including oxidation and decarboxylation processes, which are crucial for its synthesis and applications. For example, one-step oxidation of benzene to phenol using H3PW12O40 under photoirradiation has been demonstrated to achieve high phenol yield and selectivity, showcasing the compound's versatility in chemical reactions (Wang et al., 2022).
Physical Properties Analysis
The physical properties of Phenol Blue, such as solubility, stability, and photophysical characteristics, are essential for its applications in various fields. Studies on the stabilization of CuPd bimetallic alloy nanoparticles for selective hydroxylation of benzene to phenol highlight the importance of understanding Phenol Blue's physical properties for industrial applications (Zhang & Park, 2019).
Chemical Properties Analysis
The chemical properties of Phenol Blue, including its reactivity and interaction with other compounds, play a crucial role in its functionality. The microbial production of phenol via salicylate decarboxylation illustrates the bio-catalytic potential of Phenol Blue, offering sustainable alternatives for phenol production from renewable carbon sources (Ren et al., 2015).
Scientific Research Applications
Photophysical Properties : Phenol Blue is a merocyanine dye exhibiting interesting photophysical properties due to its ability to exist in different forms – a neutral keto form and a zwitterionic eno form. This characteristic is affected by solvents, making Phenol Blue useful in studying solvent effects on molecular properties (Serrano & Canuto, 2002).
Photocatalytic Applications : Phenol Blue, among other dyes, can be degraded using photocatalysis. This application is crucial in environmental science, particularly for the treatment of industrial effluents and water purification (Sivakumar et al., 2014).
Ultrafast Photochemical Dynamics : Phenol Blue is used in studies investigating ultrafast photochemical reactions. Its behavior under photoexcitation and the mechanisms of these reactions are of interest in physical chemistry (Kobayashi et al., 2007).
Protein Assays : In biochemistry, Phenol Blue is added to the Bradford protein assay, enhancing the color yield and improving the assay's sensitivity and response to different proteins (Marshall & Williams, 1986).
Virus Inactivation in Blood Components : In transfusion medicine, Phenol Blue derivatives, particularly methylene blue, are investigated for their virucidal properties. This application is significant in ensuring the safety of blood products (Wagner, 2002).
Flavonoids and Phenolic Acids Synthesis : Phenol Blue, along with other phenolic compounds, is studied for its response to enhanced blue light in plant systems. This research is relevant in understanding plant responses to different light spectra (Taulavuori et al., 2016).
Spectrophotometric Detection : Phenol Blue is used in spectrophotometric methods for determining trace amounts of phenol in water and biological fluids. This is important in environmental monitoring and health science (Amlathe et al., 1987).
Molecular Structure and Behavior : Studies on the structure and spectroscopic behavior of Phenol Blue provide insights into its molecular characteristics, useful in various chemical and physical analyses (Morley & Fitton, 1999).
Safety And Hazards
Future Directions
Phenolic compounds are strong antioxidants and are safer than synthetic antioxidants . The wide occurrence in plant foods warranted continuous review applications . This review, therefore, presented an updated comprehensive overview of the concept, mechanism, and applications of phenolic antioxidants in foods .
properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGMHYDJNXEEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062210 | |
Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062210 | |
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Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [MSDSonline] | |
Record name | Phenol blue | |
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Product Name |
Phenol Blue | |
CAS RN |
2150-58-5 | |
Record name | 4-[[4-(Dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol Blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol Blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol Blue | |
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Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-(dimethylamino)phenyl]imino]cyclohexa-2,5-dien-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-Dimethylindoaniline | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P75HHB6E4Y | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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